4-[(chloroacetyl)amino]-N,N-dimethylbenzamide
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Overview
Description
4-[(chloroacetyl)amino]-N,N-dimethylbenzamide is an organic compound with the molecular formula C11H13ClN2O2 and a molecular weight of 240.69 g/mol . This compound is primarily used in biochemical research, particularly in the field of proteomics . It is known for its stability and specific reactivity, making it a valuable tool in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(chloroacetyl)amino]-N,N-dimethylbenzamide typically involves the reaction of N,N-dimethylbenzamide with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:
N,N-dimethylbenzamide+chloroacetyl chloride→this compound+HCl
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The product is then purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-[(chloroacetyl)amino]-N,N-dimethylbenzamide undergoes several types of chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used nucleophiles in substitution reactions.
Hydrolysis Conditions: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Hydrolysis Products: The major products of hydrolysis are N,N-dimethylbenzamide and chloroacetic acid.
Scientific Research Applications
4-[(chloroacetyl)amino]-N,N-dimethylbenzamide is widely used in scientific research, particularly in:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in proteomics research to study protein interactions and modifications.
Medicine: The compound is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(chloroacetyl)amino]-N,N-dimethylbenzamide involves its reactivity with nucleophiles. The chloroacetyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This reactivity is exploited in proteomics research to label and study proteins .
Comparison with Similar Compounds
Similar Compounds
4-[(chloroacetyl)amino]-N-methylbenzamide: Similar in structure but with one less methyl group on the nitrogen atom.
N-chloroacetylated amino alcohols: These compounds also contain the chloroacetyl group and are used in similar biochemical applications.
Uniqueness
4-[(chloroacetyl)amino]-N,N-dimethylbenzamide is unique due to its specific reactivity and stability, making it particularly useful in proteomics research. Its ability to form stable covalent bonds with nucleophiles sets it apart from other similar compounds .
Properties
IUPAC Name |
4-[(2-chloroacetyl)amino]-N,N-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c1-14(2)11(16)8-3-5-9(6-4-8)13-10(15)7-12/h3-6H,7H2,1-2H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDTWPYQAIJYIGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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